Mass Shift Resolves Isotopologue Interference
L-Threonine (13C4) delivers a mass shift of M+4 relative to unlabeled L-threonine (M+0), compared to the M+1 shift of L-Threonine-1-13C . The 4 Da offset places the labeled standard four nominal mass units away from the monoisotopic peak of the endogenous analyte, thereby eliminating overlap with the natural-abundance ¹³C isotopologue cluster that peaks at approximately M+1 and M+2. This baseline resolution is critical for accurate peak integration in complex biological matrices such as plasma, tissue homogenates, and cell lysates, where the M+1 isotopologue of unlabeled threonine can contribute up to ~4.4% of the parent ion intensity and confound quantification when a singly labeled internal standard is employed . The uniformly labeled ¹³C₄ analog also exhibits a distinct isotopologue distribution that can be modeled mathematically to correct for isotopic impurity, a feature not achievable with the M+1 tracer .
| Evidence Dimension | Mass spectrometric resolution – mass shift from unlabeled analog |
|---|---|
| Target Compound Data | L-Threonine (13C4): M+4 (Δm = 4.030 Da vs. unlabeled M+0 monoisotopic mass 119.058 Da) |
| Comparator Or Baseline | L-Threonine-1-13C: M+1 (Δm = 1.003 Da vs. unlabeled); Unlabeled L-Threonine: M+0 |
| Quantified Difference | ΔΔm = 3.027 Da greater separation vs. M+1 standard; eliminates ~4.4% natural ¹³C isotopologue interference |
| Conditions | Electrospray ionization (ESI) or chemical ionization (CI) mass spectrometry; theoretical isotopologue distribution calculated for C₄H₉NO₃ elemental composition at natural ¹³C abundance of 1.07% |
Why This Matters
The 4 Da mass shift enables unambiguous baseline resolution of the internal standard signal, reducing quantitative error from isotopologue overlap that would otherwise compromise data quality in regulatory-grade bioanalytical assays.
